- Functionalized heterocyclic scaffolds derived from Morita-Baylis-Hillman Acetates, Chemical Communications (Cambridge, 2013, 49(70), 7738-7740
Cas no 94209-24-2 (ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate)
94209-24-2 structure
Product Name:ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate
CAS-Nr.:94209-24-2
MF:C18H16N2O2
MW:292.331844329834
MDL:MFCD03960606
CID:2131164
PubChem ID:2374374
Update Time:2025-05-25
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate
- Pyrazole-5-carboxylic acid, 1,3-diphenyl-, ethyl ester (7CI)
- CCG-305131
- BS-48113
- D85559
- HMS1407H21
- 1H-Pyrazole-5-carboxylic acid, 1,3-diphenyl-, ethyl ester
- AKOS015969508
- BWTLOAULVWBENQ-UHFFFAOYSA-N
- Ethyl 1,3-diphenylpyrazole-5-carboxylate
- Z53848029
- Enamine_004751
- CS-0161857
- ethyl 2,5-diphenylpyrazole-3-carboxylate
- DB-370095
- 94209-24-2
- SCHEMBL16112468
-
- MDL: MFCD03960606
- Inchi: 1S/C18H16N2O2/c1-2-22-18(21)17-13-16(14-9-5-3-6-10-14)19-20(17)15-11-7-4-8-12-15/h3-13H,2H2,1H3
- InChI-Schlüssel: BWTLOAULVWBENQ-UHFFFAOYSA-N
- Lächelt: O=C(C1N(C2C=CC=CC=2)N=C(C2C=CC=CC=2)C=1)OCC
Berechnete Eigenschaften
- Genaue Masse: 292.121177757g/mol
- Monoisotopenmasse: 292.121177757g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 22
- Anzahl drehbarer Bindungen: 5
- Komplexität: 362
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topologische Polaroberfläche: 44.1Ų
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | MY1372-5g |
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |
94209-24-2 | 95% | 5g |
$1435 | 2023-09-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VZ984-200mg |
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |
94209-24-2 | 95% | 200mg |
1185.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VZ984-1g |
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |
94209-24-2 | 95% | 1g |
3550.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VZ984-50mg |
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |
94209-24-2 | 95% | 50mg |
476.0CNY | 2021-07-17 | |
| Chemenu | CM362790-250mg |
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |
94209-24-2 | 95%+ | 250mg |
$191 | 2024-07-19 | |
| Chemenu | CM362790-1g |
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |
94209-24-2 | 95%+ | 1g |
$475 | 2024-07-19 | |
| Chemenu | CM362790-5g |
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |
94209-24-2 | 95%+ | 5g |
$1361 | 2024-07-19 | |
| eNovation Chemicals LLC | K04958-1g |
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |
94209-24-2 | >95% | 1g |
$215 | 2024-06-05 | |
| eNovation Chemicals LLC | K04958-5g |
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |
94209-24-2 | >95% | 5g |
$850 | 2024-06-05 | |
| eNovation Chemicals LLC | K04958-1g |
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |
94209-24-2 | >95% | 1g |
$215 | 2025-02-19 |
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Solvents: Methanol ; overnight, 65 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
Referenz
- Product class 1: pyrazoles, Science of Synthesis, 2002, 12, 15-225
Herstellungsverfahren 3
Reaktionsbedingungen
Referenz
- Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones, ACS Omega, 2023, 8(19), 17274-17287
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Solvents: Ethanol ; 5 h, reflux
Referenz
- New Pyrazolium-carboxylates as Structural Analogues of the Pseudo-Cross-Conjugated Betainic Alkaloid Nigellicine, Journal of Organic Chemistry, 2003, 68(15), 5977-5982
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Catalysts: Trifluoroacetic acid Solvents: Ethanol ; rt; 2 h, 85 °C
Referenz
- La(OTf)3-catalysed one-pot synthesis of pyrazole tethered imidazo[1,2-a]azine derivatives and evaluation of their light emitting properties, New Journal of Chemistry, 2020, 44(3), 684-694
Herstellungsverfahren 6
Reaktionsbedingungen
Referenz
- Microwave-assisted 1,3-dipolar cycloaddition reactions of nitrilimines and nitrile oxides, Journal of Chemical Research, 1999, (12), 718-719
Herstellungsverfahren 7
Reaktionsbedingungen
Referenz
- Haloacetylated enol ethers. 11. Synthesis of 1-methyl- and 1-phenyl pyrazole-3(5)-ethyl esters. A one-pot procedure, Journal of Heterocyclic Chemistry, 1999, 36(1), 217-220
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Catalysts: Hydrochloric acid Solvents: Dimethylformamide , Water ; 2 - 5 h, rt; rt → reflux; 3 h, reflux
Referenz
- Synthesis of bromodifluoromethyl substituted pyrazoles and isoxazoles, Journal of Fluorine Chemistry, 2010, 131(3), 426-432
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Acetonitrile ; 24 h, 80 °C
Referenz
- New synthetic access to 3-fluoroalkyl-5-pyrazolecarboxylates and carboxylic acids, Journal of Fluorine Chemistry, 2018, 214, 17-23
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: O-Methylhydroxylamine hydrochloride Solvents: Ethanol ; 3 h, rt
1.2 3 h, rt; 10 h, reflux
1.2 3 h, rt; 10 h, reflux
Referenz
- One-Pot Synthesis of Highly Substituted 1H-Pyrazole-5-carboxylates from 4-Aryl-2,4-diketoesters and Arylhydrazines, Journal of Heterocyclic Chemistry, 2016, 53(3), 840-848
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Solvents: Ethanol ; rt → 80 °C; 3 h, 80 °C
Referenz
- Histone deacetylase inhibitors for treatment of Neurodegenerative diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Acetic acid Solvents: Ethanol ; 30 min, rt
1.2 rt; overnight, rt
1.2 rt; overnight, rt
Referenz
- Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline, Chemistry Central Journal, 2016, 10,
Herstellungsverfahren 13
Reaktionsbedingungen
Referenz
- Histone deacetylase inhibitors and compositions and methods of use thereof, United States, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Solvents: Acetonitrile ; 1 h, rt
Referenz
- Application of Photoclick Chemistry for the Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition between Alkynes and Nitrilimines Generated In Situ, European Journal of Organic Chemistry, 2018, 2018(3), 316-328
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate Raw materials
- 3-BUTENOIC ACID, 4-HYDROXY-2-OXO-4-PHENYL-, ETHYL ESTER, (3Z)-
- ethyl 2,4-dioxo-4-phenyl-butanoate
- 4-bromo-4,4-difluoro-1-phenylbutane-1,3-dione
- ethyl propiolate
- Ethyl (3Z)-2-oxo-4-phenyl-4-[(phenylmethyl)amino]-3-butenoate
- Phenylhydrazine Hydrochloride (1:1)
- N'-Phenylbenzohydrazonoyl chloride
- 3-Buten-2-one, 1,1,1-trichloro-4-methoxy-4-phenyl-
- Ethyl 2-acetoxy-3-nitro-4-phenylbut-3-enoate
- Ethyl (3E)-2-oxo-4-phenyl-4-[(phenylmethyl)amino]-3-butenoate
- 3-Butenoic acid, 4-hydroxy-2-oxo-4-phenyl-, ethyl ester
- 2,5-diphenyl-2h-tetrazole
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate Preparation Products
- ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate (94209-24-2)
- 1H-Pyrazole-4-carboxylic acid, 1,3-diphenyl-, ethyl ester (7189-03-9)
- 1H-Pyrazole-3-carboxylic acid, 1,5-diphenyl-, ethyl ester (17355-75-8)
- 1H-Pyrazole, 3-(bromodifluoromethyl)-1,5-diphenyl- (1032273-33-8)
- 5-(Bromodifluoromethyl)-1,3-diphenyl-1H-pyrazole (1032273-66-7)
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate Verwandte Literatur
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
94209-24-2 (ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate) Verwandte Produkte
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
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- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
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